N-(2,4-dimethoxyphenyl)-3-(2,6-dimethylmorpholin-4-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-dimethoxyphenyl)-3-(2,6-dimethylmorpholin-4-yl)propanamide is an organic compound characterized by its complex structure, which includes a dimethoxyphenyl group and a dimethylmorpholinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-3-(2,6-dimethylmorpholin-4-yl)propanamide typically involves multiple steps:
Formation of the Intermediate: The initial step often involves the reaction of 2,4-dimethoxybenzaldehyde with a suitable amine to form an imine intermediate.
Reduction: The imine is then reduced to form the corresponding amine.
Amidation: The final step involves the reaction of the amine with a propanoyl chloride derivative in the presence of a base to form the desired propanamide.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)-3-(2,6-dimethylmorpholin-4-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, potentially forming amines or alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially on the aromatic ring or the morpholine moiety.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.
Scientific Research Applications
Chemistry
In chemistry, N-(2,4-dimethoxyphenyl)-3-(2,6-dimethylmorpholin-4-yl)propanamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound may be studied for its potential interactions with biological molecules. Its structural features make it a candidate for investigating enzyme inhibition or receptor binding.
Medicine
In medicinal chemistry, this compound could be explored for its pharmacological properties. Researchers may investigate its potential as a therapeutic agent for various conditions.
Industry
In the industrial sector, this compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism by which N-(2,4-dimethoxyphenyl)-3-(2,6-dimethylmorpholin-4-yl)propanamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into binding sites, potentially inhibiting or activating biological pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-dimethoxyphenyl)-3-(2,6-dimethylmorpholin-4-yl)ethanamide
- N-(2,4-dimethoxyphenyl)-3-(2,6-dimethylmorpholin-4-yl)butanamide
Uniqueness
Compared to similar compounds, N-(2,4-dimethoxyphenyl)-3-(2,6-dimethylmorpholin-4-yl)propanamide may exhibit unique properties due to the specific arrangement of its functional groups. This can result in different reactivity, binding affinity, and overall biological activity.
Conclusion
This compound is a compound of significant interest in various scientific fields Its complex structure and versatile reactivity make it a valuable subject for research in chemistry, biology, medicine, and industry
Properties
Molecular Formula |
C17H26N2O4 |
---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
N-(2,4-dimethoxyphenyl)-3-(2,6-dimethylmorpholin-4-yl)propanamide |
InChI |
InChI=1S/C17H26N2O4/c1-12-10-19(11-13(2)23-12)8-7-17(20)18-15-6-5-14(21-3)9-16(15)22-4/h5-6,9,12-13H,7-8,10-11H2,1-4H3,(H,18,20) |
InChI Key |
LUBIYHKZWFTPAV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(O1)C)CCC(=O)NC2=C(C=C(C=C2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.